
1,3,4,6,8-Pentachlorodibenzofuran
Descripción general
Descripción
1,3,4,6,8-Pentachlorodibenzofuran (PCDF) is a chlorinated dibenzofuran (CDF) compound which has been found to be present in the environment as a result of industrial processes. It is a persistent organic pollutant (POP) that has been identified as a carcinogen and a potential endocrine disruptor. PCDF has been found in a variety of environmental matrices, including air, soil, sediment, and water, and has been linked to a variety of adverse health effects.
Aplicaciones Científicas De Investigación
Environmental Contaminant Analysis
- 1,3,4,6,8-Pentachlorodibenzofuran (PCDF) has been identified as a significant environmental contaminant, especially in relation to industrial processes. Research in this area focuses on the detection and analysis of PCDFs in environmental samples, such as flue gas from incinerators. Techniques like gas chromatography combined with multiphoton ionization–mass spectrometry (GC–MPI–MS) are used to detect and analyze PCDF isomers in environmental samples (Itoh et al., 2008).
Toxicological Studies
- PCDFs, including 1,3,4,6,8-Pentachlorodibenzofuran, have been extensively studied for their toxicological effects. Research has shown that these compounds can have various biological impacts, including interaction with cytochrome P-450 isozymes in animals (Kuroki et al., 1986), and their potential carcinogenicity has been examined in both animal models and human epidemiological studies (Apostoli et al., 2011).
Photodegradation Studies
- The photodegradation of PCDFs like 1,3,4,6,8-Pentachlorodibenzofuran in aquatic environments is a significant area of study. Research in this field looks at how these compounds break down under sunlight conditions and the resulting degradation products. This research is crucial for understanding the environmental fate and potential risks of PCDFs (Friesen et al., 1996).
Metabolism and Disposition Studies
- Studies on the metabolism and disposition of PCDFs in biological systems are essential for understanding their pharmacokinetic properties and toxicological impacts. For instance, research on the disposition of various PCDFs in rats provides insights into their metabolism, excretion, and the differences in the biotransformation among different isomers (Pluess et al., 1987).
Dechlorination and Detoxification Studies
- Understanding the dechlorination and detoxification pathways of PCDFs is crucial for environmental remediation efforts. Studies involving mixed bacterial cultures, including Dehalococcoides ethenogenes strain 195, have shown potential for bioremediation of PCDD/Fs through bacterial reductive dechlorination, ensuring detoxification (Liu & Fennell, 2008).
Propiedades
IUPAC Name |
1,3,4,6,8-pentachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-5-9-6(14)3-7(15)10(17)12(9)18-11(5)8(16)2-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKIAYPRHYHYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232568 | |
| Record name | 1,3,4,6,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6,8-Pentachlorodibenzofuran | |
CAS RN |
83704-55-6 | |
| Record name | 1,3,4,6,8-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4,6,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,6,8-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME6P0421KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





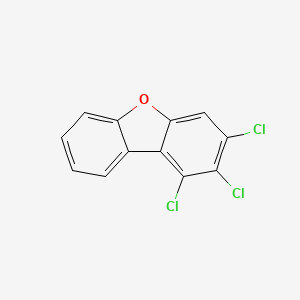

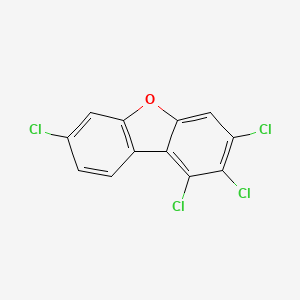
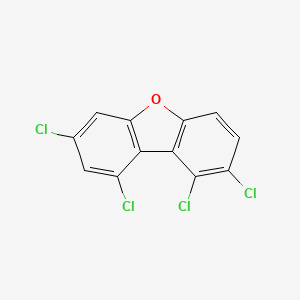





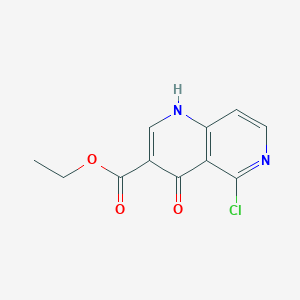
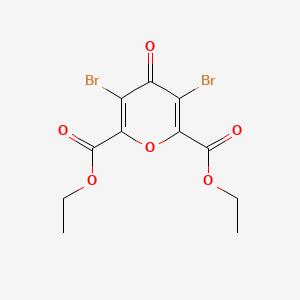
![2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]-](/img/structure/B3066608.png)